5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNOS/c18-15-9-8-14(21-15)17(20)19-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSFWUPCFXBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylene-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acenaphthylene moiety.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physical and Spectral Properties
The compound’s structural analogs differ primarily in the substituents attached to the thiophene-carboxamide core. Key comparisons include:
Key Observations:
- Brominated or carbazole-based groups may enhance coupling reactions .
- Melting Points : Higher melting points (e.g., 4b : 210–212°C) correlate with polar substituents (e.g., hydroxyl groups), whereas bulky aromatic systems (e.g., 6a ) reduce crystallinity .
- Spectral Shifts : The carbonyl (C=O) stretch in IR varies between 1592 cm⁻¹ (6a ) and 1672 cm⁻¹ (3 in ), reflecting electronic modulation by adjacent groups. Thiophene proton signals in NMR (δ ~7.65–7.92) remain consistent across analogs .
Biological Activity
5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves the reaction of thiophene derivatives with acenaphthylene-based amines. The compound can be obtained through various synthetic pathways that utilize amide coupling reactions. Notably, the structural features of the compound contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 3.1 μM in K562 cells and 4.5 μM in Jurkat cells, indicating strong potential as an anticancer agent .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9a | K562 | 3.1 |
| Compound 9a | Jurkat | 4.5 |
| Compound X | U937 | 2.8 |
| Compound Y | HEK293 | 26.17 |
The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. This is supported by evidence showing that related compounds can trigger apoptotic pathways and exhibit genotoxicity in various assays .
Case Studies
In a study focusing on synthetic analogs of natural compounds, researchers found that modifications to the thiophene structure significantly altered biological activity. The introduction of chlorine substituents was noted to enhance cytotoxic properties against specific cancer cell lines .
Case Study: Apoptosis Induction
A detailed examination of apoptosis induction was conducted using Jurkat T-cells treated with this compound. Flow cytometry analyses revealed increased annexin V binding, indicating early apoptotic events following treatment with the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
Chlorination : Starting with thiophene-2-carboxylic acid derivatives, chlorination at the 5-position using reagents like SOCl₂ or PCl₅ .
Amide Coupling : Reacting 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylen-5-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Key variables include temperature control (0–60°C), solvent selection (DMF or THF), and catalyst ratios. Yields improve with slow addition of coupling agents and nitrogen protection .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of chlorination and amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z ~342.1) .
- X-ray Crystallography : Resolves dihedral angles between thiophene and acenaphthylene moieties (e.g., 8–15° deviations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology :
Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .
Structural Confirmation : Re-analyze compound purity via HPLC and verify stereochemistry if analogs show divergent results .
Meta-Analysis : Compare data across studies with shared structural motifs (e.g., 5-chloro-thiophene carboxamides) to identify trends in substituent effects .
Q. What strategies are employed to determine the mechanism of action in target identification?
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected targets (e.g., kinases, GPCRs) .
- Cellular Profiling : RNA-seq or proteomics post-treatment to identify dysregulated pathways .
- Molecular Docking : Use crystallographic data (e.g., from PubChem) to model interactions with active sites, focusing on chlorine’s electron-withdrawing effects .
Q. What experimental controls are necessary to ensure reproducibility in synthesis?
- Negative Controls : Omit coupling agents to confirm no spontaneous amide formation .
- Analytical Controls : Compare NMR/IR data with reference spectra (e.g., PubChem entries) .
- Replication : Repeat reactions ≥3 times under identical conditions to calculate average yields and standard deviations .
Data Contradiction Analysis Example
| Study | Reported Activity (IC₅₀, μM) | Possible Explanations |
|---|---|---|
| A | 0.5 (Enzyme X) | Higher purity (HPLC >99%) |
| B | 5.2 (Enzyme X) | Residual solvent (DMSO) interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
